![molecular formula C12H10N4O B1396703 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline CAS No. 2202897-41-2](/img/structure/B1396703.png)

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline

Overview

Description

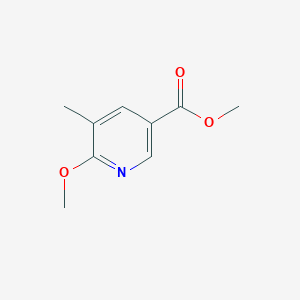

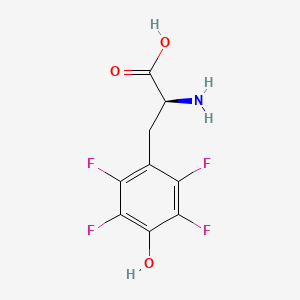

“4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline” is a chemical compound with the molecular formula C13H12N4O and a molecular weight of 240.26 . It is also known as 3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine . This compound may be used in the treatment of brain cancer .

Molecular Structure Analysis

The InChI code for “4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline” is 1S/C13H12N4O/c1-9-6-10(14)2-3-12(9)18-11-4-5-17-13(7-11)15-8-16-17/h2-8H,14H2,1H3 . This code provides a standard way to encode the compound’s molecular structure using text.Physical And Chemical Properties Analysis

“4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline” is a solid at room temperature . It should be stored at 28°C .Scientific Research Applications

Synthesis and Chemical Properties

Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : A novel strategy for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines has been developed. This method involves metal-free oxidative N-N bond formation, offering high reaction yields and short reaction times (Zheng et al., 2014).

General Synthesis from 2-Aminopyridines : Triazolopyridines without substituents on the 2-position have been prepared from 2-aminopyridines, allowing for the synthesis of triazoles substituted at any position on the pyridine ring (Huntsman & Balsells, 2005).

Applications in Organic Electronics

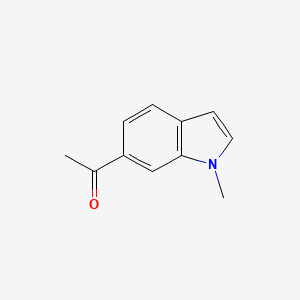

- Electroluminescent Properties : Investigation into the electroluminescent properties of compounds based on indazole, pyrazole, and triazole/triphenylamine has been conducted. These compounds exhibit good thermal and morphological stabilities, making them potential candidates for use in organic light-emitting diodes (OLEDs) (Jin et al., 2020).

Pharmacological Research

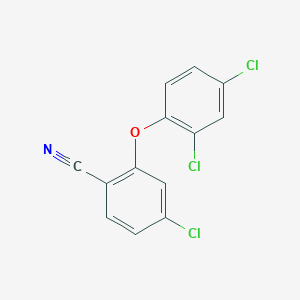

Inhibitors for Kinase Activity : Docking and quantitative structure–activity relationship studies have been performed on compounds including triazolo-anilines as c-Met kinase inhibitors. This research helps in understanding the molecular features contributing to inhibitory activity (Caballero et al., 2011).

Hypoxia-Inducible Factor Inhibitors : Triazolopyridine-based compounds have been identified as inhibitors of the hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1) enzyme. These inhibitors showcase a novel binding mode, significant for therapeutic applications (Ahmed et al., 2017).

Material Science and Engineering

X-Ray Structural Analysis : Efficient synthesis and characterization of triazolopyridines, including X-ray diffraction studies, have been conducted. This work is crucial for understanding the structural properties of these compounds in material science applications (El-Kurdi et al., 2021).

Supramolecular Synthons Formation : Research into the formation of diverse supramolecular synthons by triazolopyridine derivatives highlights the influence of electronic and intermolecular interactional characteristics on crystal structures. This information is valuable for pharmaceutical development and crystal engineering (Chai et al., 2019).

Safety and Hazards

The safety information for “4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c13-9-1-3-10(4-2-9)17-11-5-6-16-12(7-11)14-8-15-16/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQOPWXJPJPWLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC3=NC=NN3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine](/img/structure/B1396640.png)